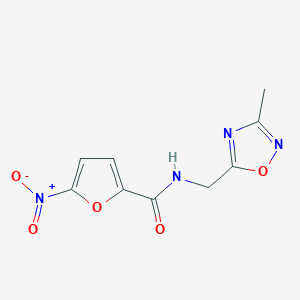

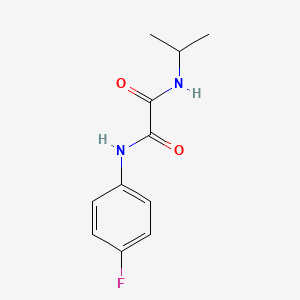

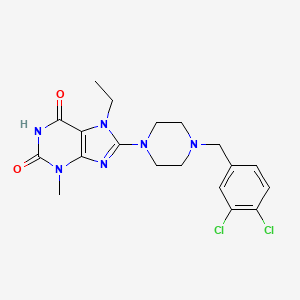

![molecular formula C22H16N2OS B2839470 N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312916-45-3](/img/structure/B2839470.png)

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs .

Synthesis Analysis

The synthesis of benzamide derivatives, which includes “N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用

Antimicrobial Activity

Thiazole derivatives, such as N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzamide, have been found to exhibit antimicrobial properties . This makes them useful in the development of new drugs for treating various bacterial and fungal infections .

Anticancer Activity

Thiazole-based compounds have shown potential in cancer treatment . They can control a variety of cellular pathways, and their potential for selective anticancer activity can be explored .

Anti-Alzheimer’s Activity

Thiazole derivatives have shown promise in the treatment of Alzheimer’s disease . They can potentially be used to develop drugs that can slow down or halt the progression of this neurodegenerative disease .

Antihypertensive Activity

Compounds containing thiazole moieties have been found to exhibit antihypertensive activities . This makes them potential candidates for the development of new drugs for managing high blood pressure .

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant properties . This makes them useful in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .

Hepatoprotective Activity

Thiazole-based compounds have shown hepatoprotective activities . This means they can potentially be used to protect the liver from damage caused by toxins or diseases .

Industrial Applications

Apart from their medicinal uses, thiazole derivatives also find applications in various industries. They are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Research and Drug Design

Thiazole derivatives are a basic scaffold found in many natural compounds and various synthetic drugs . Their wide range of applications in the field of drug design and discovery makes them an important area of research in medicinal chemistry .

作用機序

Target of Action

Similar compounds have been studied for their interaction with various targets

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes at the molecular level . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways . The downstream effects of these changes would depend on the specific pathways affected.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

特性

IUPAC Name |

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2OS/c25-21(19-9-5-2-6-10-19)24-22-23-20(15-26-22)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRKLVHYYSRLHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

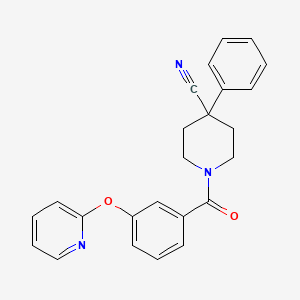

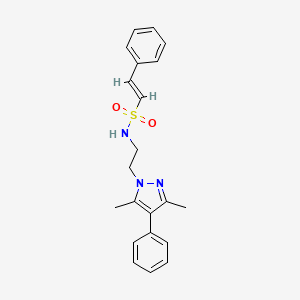

![N-(2-morpholino-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2839389.png)

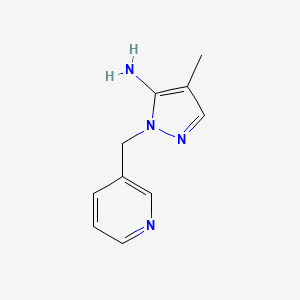

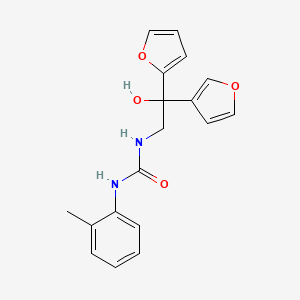

![2-(4-(Dimethylamino)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2839394.png)

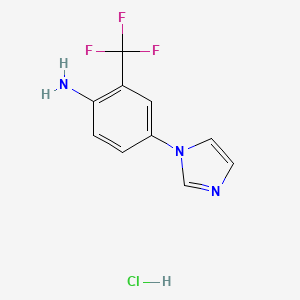

![Ethyl 2-(difluoromethyl)-8-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2839395.png)

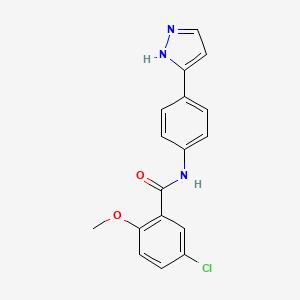

![N-methyl-N-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2839399.png)

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2839401.png)